![molecular formula C12H7N3O4 B14417177 7-Benzoyl-2,4,7-triazabicyclo[4.2.0]oct-1(6)-ene-3,5,8-trione CAS No. 82241-23-4](/img/structure/B14417177.png)
7-Benzoyl-2,4,7-triazabicyclo[4.2.0]oct-1(6)-ene-3,5,8-trione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
7-Benzoyl-2,4,7-triazabicyclo[420]oct-1(6)-ene-3,5,8-trione is a complex organic compound that belongs to the class of triazabicyclo compounds These compounds are known for their unique bicyclic structure, which includes a triazole ring fused with a bicyclo[420]octane system
Preparation Methods
The synthesis of 7-Benzoyl-2,4,7-triazabicyclo[4.2.0]oct-1(6)-ene-3,5,8-trione typically involves multiple steps, starting from simpler precursors. One common synthetic route involves the transformation of t-butyl hydroxy (4-iodomethyl-2-oxoazetidin-1-yl)acetate into t-butyl 4-t-butoxycarbonyl-8-oxo-1,3,4-triazabicyclo[4.2.0]oct-2-ene-2-carboxylate through sequential reactions involving thionyl chloride, t-butyl carbazate, and silver (I) oxide . This process includes the formation of intermediate compounds, which are then converted into the final product through further chemical reactions.
Chemical Reactions Analysis
7-Benzoyl-2,4,7-triazabicyclo[4.2.0]oct-1(6)-ene-3,5,8-trione undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include thionyl chloride, t-butyl carbazate, and silver (I) oxide . The major products formed from these reactions depend on the specific conditions and reagents used. For example, the reaction with sodium hydroxide followed by iodomethane can lead to the formation of methyl 1-t-butoxycarbonyl-3-methoxycarbonyl-1,4,5,6-tetrahydro-1,2,4-triazin-5-ylacetate .
Scientific Research Applications
7-Benzoyl-2,4,7-triazabicyclo[4.2.0]oct-1(6)-ene-3,5,8-trione has several applications in scientific research. It is used as an intermediate in the synthesis of β-lactam antibiotics and other complex organic molecules Its unique structure makes it a valuable compound for studying various chemical reactions and mechanisms
Mechanism of Action
The mechanism of action of 7-Benzoyl-2,4,7-triazabicyclo[4.2.0]oct-1(6)-ene-3,5,8-trione involves its interaction with various molecular targets and pathways. The compound’s triazole ring and bicyclic structure allow it to participate in multiple chemical reactions, acting as a nucleophile or electrophile depending on the reaction conditions. The specific molecular targets and pathways involved in its mechanism of action depend on the context of its use, such as in the synthesis of antibiotics or other pharmaceuticals .
Comparison with Similar Compounds
7-Benzoyl-2,4,7-triazabicyclo[4.2.0]oct-1(6)-ene-3,5,8-trione can be compared with other similar compounds, such as 7-Methyl-1,5,7-triazabicyclo[4.4.0]dec-5-ene and 4-t-butoxycarbonyl-8-oxo-1,3,4-triazabicyclo[4.2.0]oct-2-ene-2-carboxylate These compounds share similar bicyclic structures and triazole rings but differ in their substituents and specific chemical properties The uniqueness of 7-Benzoyl-2,4,7-triazabicyclo[42
Properties
CAS No. |
82241-23-4 |
|---|---|
Molecular Formula |
C12H7N3O4 |
Molecular Weight |
257.20 g/mol |
IUPAC Name |
7-benzoyl-2,4,7-triazabicyclo[4.2.0]oct-1(6)-ene-3,5,8-trione |
InChI |
InChI=1S/C12H7N3O4/c16-9-8-7(13-12(19)14-9)11(18)15(8)10(17)6-4-2-1-3-5-6/h1-5H,(H2,13,14,16,19) |
InChI Key |
JLYDIEPUDSTKBJ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)N2C3=C(C2=O)NC(=O)NC3=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Methyl [4-(4-bromophenoxy)-3-chlorophenyl]carbamate](/img/structure/B14417099.png)
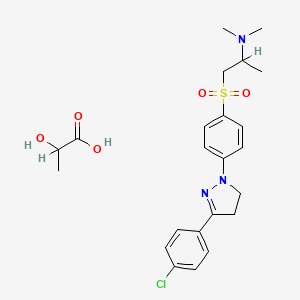
![4-[Bis(4-methoxyphenyl)methyl]-N,N-dimethylaniline](/img/structure/B14417106.png)

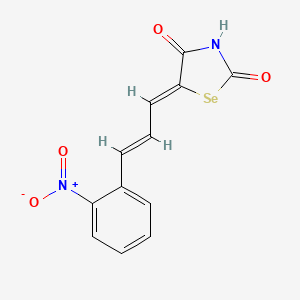
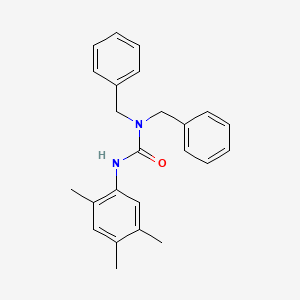
![1-[(1-Methylpiperidin-4-yl)methyl]-1H-indole](/img/structure/B14417142.png)
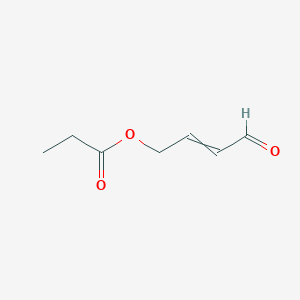
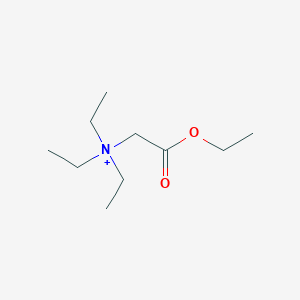

![3,3'-[(4-tert-Butyl-1,2-phenylene)bis(oxy)]di(propan-1-ol)](/img/structure/B14417153.png)

![1-(4-Chlorophenyl)-2-[5-(trimethylsilyl)-2H-tetrazol-2-yl]ethan-1-one](/img/structure/B14417165.png)
![[(Methylsilanetriyl)tri(ethane-2,1-diyl)]tris(diphenylphosphane)](/img/structure/B14417174.png)
